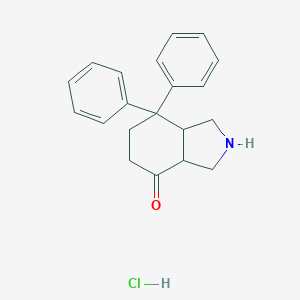

7,7-Diphenylhexahydro-1H-isoindol-4(2H)-one hydrochloride

Descripción general

Descripción

7,7-Diphenylhexahydro-1H-isoindol-4(2H)-one hydrochloride, also known as AH-7921, is a synthetic opioid drug. It was first synthesized in the 1970s and has gained popularity in recent years as a designer drug. Despite its potential therapeutic benefits, its abuse potential has led to its classification as a Schedule I controlled substance in the United States.

Mecanismo De Acción

7,7-Diphenylhexahydro-1H-isoindol-4(2H)-one hydrochloride acts as a mu-opioid receptor agonist, binding to and activating these receptors in the brain and spinal cord. This activation leads to the inhibition of pain signals and the release of dopamine, producing analgesia and euphoria.

Efectos Bioquímicos Y Fisiológicos

7,7-Diphenylhexahydro-1H-isoindol-4(2H)-one hydrochloride has been shown to produce a range of biochemical and physiological effects in animal models. These include analgesia, sedation, respiratory depression, and decreased gastrointestinal motility. It has also been shown to increase locomotor activity and produce rewarding effects, indicating its potential for abuse.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

7,7-Diphenylhexahydro-1H-isoindol-4(2H)-one hydrochloride has several advantages as a research tool, including its potency and selectivity for mu-opioid receptors. However, its abuse potential and potential for toxicity limit its use in laboratory experiments and clinical trials.

Direcciones Futuras

There are several potential future directions for research on 7,7-Diphenylhexahydro-1H-isoindol-4(2H)-one hydrochloride. These include the development of analogs with improved therapeutic profiles, the investigation of its potential as a treatment for opioid addiction, and the elucidation of its mechanism of action at the molecular level. Additionally, further research is needed to fully understand the risks and benefits of 7,7-Diphenylhexahydro-1H-isoindol-4(2H)-one hydrochloride use.

Aplicaciones Científicas De Investigación

7,7-Diphenylhexahydro-1H-isoindol-4(2H)-one hydrochloride has been studied for its potential therapeutic applications, particularly as an analgesic. It has been shown to have potent analgesic effects in animal models, with a potency similar to that of morphine. However, its abuse potential has limited its development as a therapeutic agent.

Propiedades

Número CAS |

169104-86-3 |

|---|---|

Nombre del producto |

7,7-Diphenylhexahydro-1H-isoindol-4(2H)-one hydrochloride |

Fórmula molecular |

C20H22ClNO |

Peso molecular |

327.8 g/mol |

Nombre IUPAC |

7,7-diphenyl-2,3,3a,5,6,7a-hexahydro-1H-isoindol-4-one;hydrochloride |

InChI |

InChI=1S/C20H21NO.ClH/c22-19-11-12-20(15-7-3-1-4-8-15,16-9-5-2-6-10-16)18-14-21-13-17(18)19;/h1-10,17-18,21H,11-14H2;1H |

Clave InChI |

CIJLMNDNUOEELM-UHFFFAOYSA-N |

SMILES |

C1CC(C2CNCC2C1=O)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |

SMILES canónico |

C1CC(C2CNCC2C1=O)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |

Sinónimos |

7,7-DIPHENYL-OCTAHYDRO-ISOINDOL-4-ONE HYDROCHLORIDE |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine](/img/structure/B64095.png)

![6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B64104.png)

![N,N'-[Methylenebis(oxy)]bis(N-methylacetamide)](/img/structure/B64113.png)